n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine
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Overview
Description
N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine typically involves the reaction of 2-aminothiazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in tumor cells .
Comparison with Similar Compounds
N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H21N3S |
---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
N-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]-N-ethyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H21N3S/c1-4-14(6-9(2)3)7-10-8-15-11(5-12)13-10/h8-9H,4-7,12H2,1-3H3 |
InChI Key |
MNMVPPGWQIVKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CSC(=N1)CN)CC(C)C |
Origin of Product |
United States |
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